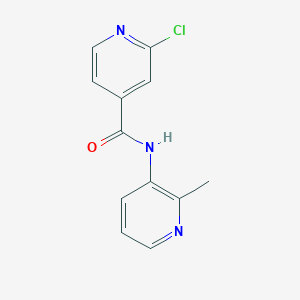
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” is a chemical compound with the molecular formula C12H9Cl2N3O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” consists of a pyridine ring with various substitutions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., but such data is not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Improvement in Synthesis Processes
The synthesis of "2-Chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide" derivatives has been a subject of research to optimize reaction conditions for higher yield and purity. For instance, the synthesis of related compounds involved optimizing the molar ratio of reactants and reaction temperature, which resulted in a significant improvement in yield and purity (Yang-Heon Song, 2007).
Development of Novel Compounds
Research has also focused on the synthesis of various N-alkyl derivatives from related carboxamides, showcasing the versatility of these compounds in creating a diverse range of chemical entities. These compounds have been characterized using spectroscopic techniques, highlighting their potential in further scientific applications (Pan Qing-cai, 2011).
Coordination Chemistry
Studies on mononuclear titanium complexes containing aminopyridinato ligands have revealed the potential of related pyridine carboxamides in forming highly nitrogen-coordinated complexes. This research provides insights into the complex coordination chemistry of titanium with nitrogen-donor ligands, expanding the understanding of metal-ligand interactions (R. Kempe, P. Arndt, 1996).
Antimicrobial Activities
The antimicrobial activities of pyridine-bridged bis-carboxamide Schiff's bases, derived from similar compounds, have been investigated, revealing that many synthesized compounds exhibit significant activity against various bacterial strains. This research underscores the potential of these compounds in the development of new antibacterial agents (M. Al-Omar, A. Amr, 2010).
Advanced Synthesis Techniques
In addition to traditional synthesis methods, modern techniques such as microwave-assisted synthesis have been applied to the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines from related compounds. This approach has demonstrated advantages in terms of higher yields and shorter reaction times, indicating the efficiency of modern synthesis techniques in the development of novel heterocyclic compounds (Ayman M. S. Youssef, Mohamed E. Azab, M. Youssef, 2012).
Zukünftige Richtungen
The future directions for “2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential as a pharmaceutical agent .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXKBNUMGYFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


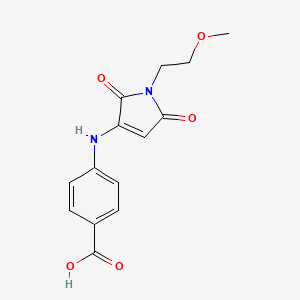
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
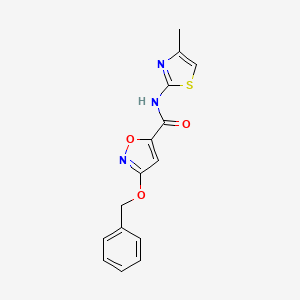
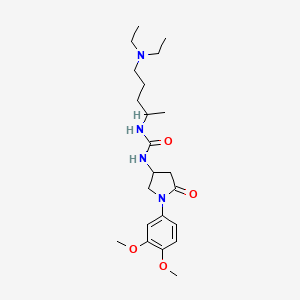
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)
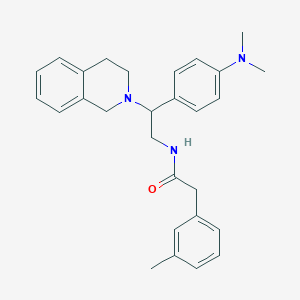
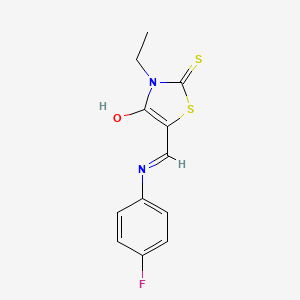
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)
![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)
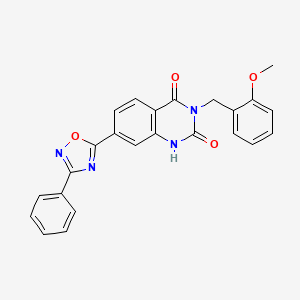
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947455.png)